An In-depth Technical Guide to Trichloro(3,3,3-trifluoropropyl)silane: Core Properties and Applications for Researchers and Drug Development Professionals
An In-depth Technical Guide to Trichloro(3,3,3-trifluoropropyl)silane: Core Properties and Applications for Researchers and Drug Development Professionals
An Introduction to a Key Fluorinated Building Block
Trichloro(3,3,3-trifluoropropyl)silane (CAS Number: 592-09-6) is a colorless, clear liquid with a pungent odor, recognized for its versatile applications across various industries, including pharmaceuticals, agrochemicals, and electronics.[1] This organosilicon compound, with the chemical formula C₃H₄Cl₃F₃Si, is a valuable precursor in the synthesis of advanced materials and a key intermediate in the production of fluorosilicone liquids.[1][2][3] Its trifluoropropyl group imparts unique properties such as increased hydrophobicity and thermal stability, making it a subject of significant interest for researchers and a valuable tool for drug development professionals.[1]
This technical guide provides a comprehensive overview of the fundamental properties of Trichloro(3,3,3-trifluoropropyl)silane, detailed experimental protocols for their determination, and insights into its applications, particularly in the realm of medicinal chemistry.
Core Physicochemical and Safety Properties
A summary of the key physical, chemical, and safety data for Trichloro(3,3,3-trifluoropropyl)silane is presented below. These properties are crucial for its handling, application, and the design of synthetic routes.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₃F₃Si | |
| Molecular Weight | 231.50 g/mol | [4][5] |
| CAS Number | 592-09-6 | [4][5] |
| Appearance | Colorless, clear liquid | [2] |
| Odor | Pungent | [1] |
| Boiling Point | 114 °C (lit.) | [3][6][7] |
| Density | 1.419 g/mL at 25 °C (lit.) | [3][6][7] |
| Refractive Index (n20/D) | 1.386 (lit.) | [3][6][7] |
| Flash Point | 45.4 °C (113.7 °F) - closed cup | [6][7] |
| Water Solubility | Reacts violently with water | [3] |
Safety and Handling Information
Trichloro(3,3,3-trifluoropropyl)silane is a hazardous substance and requires careful handling in a laboratory or industrial setting.
| Hazard Classification | Description | Reference |
| Flammability | Flammable liquid and vapor (Flam. Liq. 3) | [6][7] |
| Corrosivity | Causes severe skin burns and eye damage (Skin Corr. 1B) | [6][7] |
| Reactivity | Reacts violently with water | [3] |
Precautionary Measures: Handle in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[6][7] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]
Key Chemical Reactions and Synthesis
Understanding the synthesis and reactivity of Trichloro(3,3,3-trifluoropropyl)silane is fundamental to its application.
Synthesis of Trichloro(3,3,3-trifluoropropyl)silane
The primary industrial synthesis of Trichloro(3,3,3-trifluoropropyl)silane involves the hydrosilylation of 3,3,3-trifluoropropene with trichlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as chloroplatinic acid.[8]
Hydrolysis Reaction
A key characteristic of chlorosilanes, including Trichloro(3,3,3-trifluoropropyl)silane, is their vigorous reaction with water (hydrolysis). This reaction leads to the formation of silanols, which can then undergo condensation to form siloxanes, the backbone of silicone polymers.[9][10] The hydrolysis of Trichloro(3,3,3-trifluoropropyl)silane proceeds through the substitution of the chloro groups with hydroxyl groups, releasing hydrogen chloride as a byproduct.
Experimental Protocols for Property Determination
Accurate determination of the fundamental properties of Trichloro(3,3,3-trifluoropropyl)silane is essential for its effective use. The following are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.[11][12]
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
A small amount of Trichloro(3,3,3-trifluoropropyl)silane is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing the heat transfer fluid.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]
Determination of Density
The density of Trichloro(3,3,3-trifluoropropyl)silane can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[2][14][15][16]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe for sample injection
-
Thermostatic bath to control the temperature
Procedure:
-
The digital density meter is calibrated with air and a reference standard of known density (e.g., pure water).
-
The sample of Trichloro(3,3,3-trifluoropropyl)silane is injected into the oscillating U-tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated by the instrument based on the calibration data and the measured oscillation period. The measurement is typically performed at a standard temperature, such as 25 °C.
Determination of Flash Point
The flash point is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester, as described in ASTM D93.[17][18][19][20][21]
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Thermometer
-
Ignition source (e.g., gas flame or electric igniter)
Procedure:
-
A specified volume of Trichloro(3,3,3-trifluoropropyl)silane is placed in the test cup.
-
The cup is heated at a controlled rate while the sample is stirred.
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
Determination of Refractive Index
The refractive index can be measured using a refractometer, a common and straightforward method.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp for nD measurements)
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of Trichloro(3,3,3-trifluoropropyl)silane are placed on the prism of the refractometer.
-
The temperature is maintained at a standard value, typically 20 °C, using the water bath.
-
The boundary line between the light and dark fields is observed through the eyepiece (for an Abbe refractometer) or read from the digital display.
-
The reading on the scale gives the refractive index of the sample.
Relevance and Applications in Drug Development
The incorporation of trifluoromethyl (-CF₃) groups into organic molecules is a widely used strategy in modern drug design. This is due to the unique properties that the -CF₃ group imparts, which can significantly enhance the pharmacological profile of a drug candidate.
Key Benefits of the Trifluoromethyl Group in Drug Design:
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond makes the -CF₃ group resistant to metabolic degradation, thereby increasing the drug's half-life in the body.
-
Improved Binding Affinity: The electronegativity and steric bulk of the -CF₃ group can lead to stronger and more specific interactions with biological targets.
-
Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.
Trichloro(3,3,3-trifluoropropyl)silane serves as a valuable reagent for introducing the 3,3,3-trifluoropropyl group into molecules. This moiety can be considered a bioisostere of other alkyl groups, offering the benefits of trifluoromethylation while providing a different spatial arrangement. While specific, publicly available synthesis routes for marketed drugs explicitly detailing the use of Trichloro(3,3,3-trifluoropropyl)silane are not readily found, it is reported to be used as a reagent in the synthesis of various pharmaceuticals, including antihypertensive agents, antidepressants, and antipsychotics.[1] Its utility lies in its ability to act as a precursor for functionalized silanes and siloxanes, which are important building blocks for drug delivery systems.[1]
Conclusion
Trichloro(3,3,3-trifluoropropyl)silane is a fundamentally important chemical with a unique combination of properties derived from its silicon and trifluoropropyl components. For researchers and scientists, it offers a versatile platform for the synthesis of novel materials and as a surface modification agent. For professionals in drug development, its role as a precursor to trifluoromethylated building blocks presents a valuable strategy for optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities. A thorough understanding of its core properties, safe handling procedures, and reactive nature, as detailed in this guide, is paramount to unlocking its full potential in both research and industrial applications.
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